molecular formula C22H15Cl2N3O3 B7729900 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B7729900
M. Wt: 440.3 g/mol
InChI Key: BORSGECRGGFZCB-GXDHUFHOSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dichlorophenyl group and a cyano group, along with an acetylamino phenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 2,4-dichlorophenyl group through a Friedel-Crafts acylation reaction. The cyano group is then added via a nucleophilic substitution reaction. Finally, the acetylamino phenyl group is introduced through an amide coupling reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide: shares similarities with other furan-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3/c1-13(28)26-16-3-5-17(6-4-16)27-22(29)14(12-25)10-18-7-9-21(30-18)19-8-2-15(23)11-20(19)24/h2-11H,1H3,(H,26,28)(H,27,29)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORSGECRGGFZCB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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